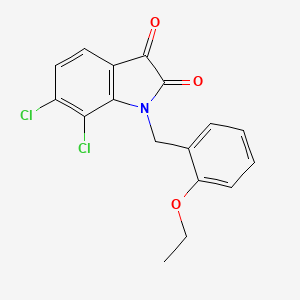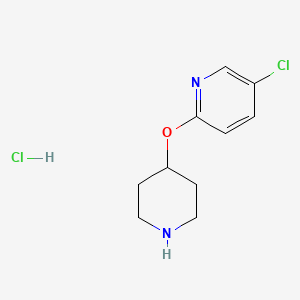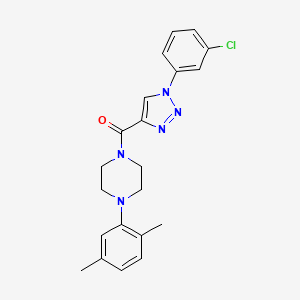
6,7-Dichloro-1-(2-ethoxybenzyl)indoline-2,3-dione
Overview
Description
Indoline-2,3-dione, also known as isatin, is a significant heterocyclic system found in natural products and drugs . It plays a crucial role in cell biology and has been used in the treatment of various disorders in the human body . The compound you mentioned seems to be a derivative of isatin, with additional functional groups attached to it.
Scientific Research Applications
6,7-Dichloro-1-(2-ethoxybenzyl)indoline-2,3-dione has been extensively used in scientific research due to its ability to inhibit the activity of JAKs and STATs. JAKs and STATs are important signaling proteins that play a crucial role in cell growth, differentiation, and survival. Dysregulation of JAK-STAT signaling has been implicated in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the activity of JAKs and STATs, making it a potential therapeutic agent for these diseases.
Mechanism of Action
6,7-Dichloro-1-(2-ethoxybenzyl)indoline-2,3-dione inhibits JAKs and STATs by binding to their catalytic domains and preventing their activation. JAKs are tyrosine kinases that phosphorylate STATs, which then translocate to the nucleus and activate gene expression. This compound blocks this process by preventing the phosphorylation of STATs, thereby inhibiting gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation, induces apoptosis, and suppresses the expression of various oncogenes. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
6,7-Dichloro-1-(2-ethoxybenzyl)indoline-2,3-dione has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and inhibit JAK-STAT signaling. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It has low selectivity for JAKs and can inhibit other kinases as well. It also has poor solubility in aqueous solutions, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 6,7-Dichloro-1-(2-ethoxybenzyl)indoline-2,3-dione. One area of research could focus on developing more selective JAK inhibitors that have fewer off-target effects. Another area of research could be to investigate the role of this compound in regulating other signaling pathways besides JAK-STAT signaling. Additionally, this compound could be studied in combination with other drugs to determine its potential as a therapeutic agent for various diseases. Overall, this compound has shown great promise as a research tool and a potential therapeutic agent, and further research is needed to fully understand its mechanism of action and potential applications.
properties
IUPAC Name |
6,7-dichloro-1-[(2-ethoxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-2-23-13-6-4-3-5-10(13)9-20-15-11(16(21)17(20)22)7-8-12(18)14(15)19/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBAHDMTVKLZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=CC(=C3Cl)Cl)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,5-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3414971.png)


![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3414984.png)
![2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3414986.png)
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4-benzyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3414995.png)
![N-(2,4-dichlorobenzyl)-2-{1-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide](/img/structure/B3415015.png)
![4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3415024.png)


![1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B3415036.png)
![1-[3-(2-chlorophenoxy)propyl]-5,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B3415039.png)

![N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3415051.png)